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molecular formula C14H22O2 B085793 3,5-Di-tert-butylcatechol CAS No. 1020-31-1

3,5-Di-tert-butylcatechol

Cat. No. B085793
M. Wt: 222.32 g/mol
InChI Key: PJZLSMMERMMQBJ-UHFFFAOYSA-N
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Patent
US04131734

Procedure details

To a solution of 5 g. (22.5 mmol.) of 3,5-di-t-butylcatechol in 75 ml. of ether at 0° was added 25 g. of silver oxide. The reaction mixture was stirred at 0° for 30 minutes then at ambient temperature for an additional 30 minutes. The mixture was filtered and the filtrate was evaporated to dryness. Benzene was added to the residue and the resulting precipitate was collected by filtration and air dried to give 3,5-di-t-butyl-1,2-dioxobenzene, m.p. 110-112°.
Quantity
22.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:11]=[C:10]([C:12]([CH3:15])([CH3:14])[CH3:13])[CH:9]=[C:7]([OH:8])[C:6]=1[OH:16])([CH3:4])([CH3:3])[CH3:2]>[Ag]=O.CCOCC>[C:1]([C:5]1[C:6](=[O:16])[C:7](=[O:8])[CH:9]=[C:10]([C:12]([CH3:15])([CH3:14])[CH3:13])[CH:11]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
22.5 mmol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(O)=CC(=C1)C(C)(C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ag]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at ambient temperature for an additional 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
ADDITION
Type
ADDITION
Details
Benzene was added to the residue
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)C=1C(C(C=C(C1)C(C)(C)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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